4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 2-position, a carbonyl group at the 6-position, and a nitrile group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Similar compounds such as olutasidenib, an isocitrate dehydrogenase-1 (idh1) inhibitor, are used to treat patients with acute myeloid leukemia (aml) and idh1 genetic mutations associated with cancer development .
Mode of Action
For instance, Olutasidenib inhibits the mutated IDH1 specifically, providing a therapeutic benefit in IDH1-mutated cancers . IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG) .
Biochemical Pathways
Mutations in IDH1 lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis .
Pharmacokinetics
Similar compounds like olutasidenib are orally bioavailable and capable of penetrating the blood-brain barrier .
Result of Action
Similar compounds like olutasidenib lead to a significant reduction in 2-hydroxyglutarate (2-hg) levels, a metabolite involved in tumorigenesis .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-pyridones, have been characterized with a broad range of biological activity, showing anti-inflammatory, antimicrobial, and analgesic activity . Some of these compounds inhibit Pim-1 kinase and can be used for the study of biochemical role of survivin, a unique apoptosis inhibitor .
Cellular Effects
The cellular effects of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile are currently unknown. Similar compounds have been shown to have significant effects on cells. For example, certain pyrazoline derivatives have been shown to inhibit the growth of cancerous cells .
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with cyanamide in the presence of a base, followed by cyclization and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
Major products formed from these reactions include substituted pyridines, N-oxides, and fused heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile include:
- 2-Amino-4-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 4-Amino-2-chloro-5-fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, oxo, and nitrile groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields .
Properties
IUPAC Name |
4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDALRXFCEHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.